4-Bromo-2-fluoro-5-iodobenzonitrile
Description
Overview of Polyhalogenated Aromatics in Contemporary Organic Synthesis
Polyhalogenated aromatic compounds are organic molecules that feature multiple halogen atoms attached to an aromatic ring. These compounds are of considerable interest in modern organic synthesis due to the unique chemical properties imparted by the halogen substituents. The presence of halogens can influence the electronic nature of the aromatic ring, affecting its reactivity in various chemical transformations. aakash.ac.in Furthermore, the carbon-halogen bond provides a handle for a wide array of synthetic manipulations, including cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents. The selective functionalization of different halogen atoms on the same aromatic ring allows for the stepwise and controlled construction of complex molecular architectures, making polyhalogenated aromatics invaluable precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Strategic Importance of Benzonitrile (B105546) Frameworks as Synthetic Intermediates
Benzonitrile, a simple aromatic compound consisting of a benzene (B151609) ring attached to a nitrile group (-C≡N), and its derivatives are fundamental intermediates in organic synthesis. marketresearchintellect.com The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, such as amines, amides, carboxylic acids, and tetrazoles. nih.govnumberanalytics.com This versatility makes benzonitriles crucial starting materials for the production of a wide range of commercially important products, including pharmaceuticals, dyes, and plastics. marketresearchintellect.comnih.gov The global benzonitrile market is experiencing steady growth, driven by its extensive use in these industrial applications. Moreover, the nitrile group can act as a directing group in certain reactions, influencing the regioselectivity of further substitutions on the aromatic ring. acs.org
Rationales for the Synthesis and Exploration of Multifunctionalized Halogenated Benzonitriles
The synthesis and study of multifunctionalized halogenated benzonitriles, such as 4-Bromo-2-fluoro-5-iodobenzonitrile, are driven by the desire to create highly versatile and selectively reactive building blocks. ontosight.aiossila.com By incorporating multiple, different halogen atoms onto the benzonitrile framework, chemists can exploit the distinct reactivity of each carbon-halogen bond. For instance, the carbon-iodine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond, which is, in turn, more reactive than the carbon-fluorine bond. This differential reactivity allows for a programmed, stepwise diversification of the molecule's structure. nih.gov The presence of multiple functional groups opens up avenues for the synthesis of complex and highly substituted aromatic compounds that would be difficult to access through other synthetic routes. acs.org
Unique Chemical Features of the this compound Structure
The specific arrangement of substituents in this compound gives rise to a unique set of chemical properties.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 2149598-28-5 bldpharm.com |
| Molecular Formula | C₇H₂BrFIN |
| Molecular Weight | 325.91 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=C(C(=CC(=C1Br)I)F)C#N |
| InChI Key | WGTLWMWSJZYSSO-UHFFFAOYSA-N sigmaaldrich.com |
The three halogen atoms—fluorine, bromine, and iodine—exert a combined electronic influence on the benzene ring. All halogens are more electronegative than carbon and thus withdraw electron density from the ring through the sigma bond (inductive effect). libretexts.orgstpeters.co.in However, they also possess lone pairs of electrons that can be donated to the aromatic pi-system (resonance effect). libretexts.orgstpeters.co.in For halogens, the inductive electron-withdrawing effect generally outweighs the resonance electron-donating effect, leading to a deactivation of the ring towards electrophilic aromatic substitution compared to benzene. aakash.ac.inpressbooks.pub The specific positioning of the halogens in this compound results in a complex interplay of these effects, creating a unique electronic environment on the aromatic ring that influences its reactivity and the regioselectivity of subsequent reactions. purechemistry.org
Structure
3D Structure
Properties
Molecular Formula |
C7H2BrFIN |
|---|---|
Molecular Weight |
325.90 g/mol |
IUPAC Name |
4-bromo-2-fluoro-5-iodobenzonitrile |
InChI |
InChI=1S/C7H2BrFIN/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H |
InChI Key |
CKYHKEBNVIUBAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)F)C#N |
Origin of Product |
United States |
Reactivity and Advanced Transformations of 4 Bromo 2 Fluoro 5 Iodobenzonitrile
Fundamental Reaction Pathways
The reactivity of the benzonitrile (B105546) core is dictated by the interplay of the electronic effects of the three halogen substituents and the nitrile group. These substituents influence both nucleophilic and electrophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution Reactions on the Benzonitrile Core
The presence of electron-withdrawing groups, such as the nitrile and halogen moieties, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This type of reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. libretexts.org In the case of 4-bromo-2-fluoro-5-iodobenzonitrile, the fluorine atom is a potential site for nucleophilic attack. The general mechanism proceeds through a two-step addition-elimination process, forming a resonance-stabilized Meisenheimer complex as an intermediate. libretexts.org
The relative reactivity of the halogens as leaving groups in SNAr reactions typically follows the trend F > Cl > Br > I. However, the position of the substituent relative to the activating groups also plays a crucial role. In a related compound, 4-bromo-5-nitrophthalodinitrile, the bromine atom is displaced by a morpholine (B109124) residue in a nucleophilic aromatic substitution reaction. pleiades.online
Electrophilic Aromatic Substitution Directing Effects of Halogens
In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The substituents on the benzene (B151609) ring determine the rate and regioselectivity of the reaction. Halogens are generally considered deactivating groups, meaning they decrease the rate of EAS compared to unsubstituted benzene. uci.edumasterorganicchemistry.com This is due to their electron-withdrawing inductive effect. libretexts.org
However, halogens are ortho-, para-directors because they can donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation formed during the reaction. uci.edulibretexts.org In this compound, all three halogens will direct incoming electrophiles to the positions ortho and para relative to themselves. The nitrile group is a deactivating meta-director. The interplay of these directing effects can lead to complex product mixtures in EAS reactions.
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. The differential reactivity of the C-I, C-Br, and C-F bonds in this compound allows for selective cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org The reactivity of the halide in Suzuki coupling generally follows the order I > Br > Cl > F. libretexts.org This selectivity allows for the sequential functionalization of polyhalogenated substrates.
In the context of this compound, the highly reactive C-I bond is expected to undergo Suzuki-Miyaura coupling preferentially, leaving the C-Br and C-F bonds intact for subsequent transformations. This selective reactivity is a key advantage in the synthesis of complex, multi-substituted aromatic compounds. For instance, the iodine substituent in 4-fluoro-2-iodobenzonitrile (B1328897) makes it an effective building block in Suzuki-Miyaura couplings for the synthesis of biaryl-containing pharmaceuticals. chemshuttle.com
Table 1: Suzuki-Miyaura Coupling Reaction Parameters
| Parameter | Description | Reference |
| Catalyst | Typically a palladium(0) complex, often generated in situ from a palladium(II) precursor. | libretexts.org |
| Ligand | Phosphine ligands are commonly used to stabilize the palladium catalyst and influence its reactivity. | scholaris.ca |
| Base | A base is required to activate the organoboron species. Common bases include carbonates, phosphates, and hydroxides. | scholaris.ca |
| Solvent | A variety of solvents can be used, including toluene, THF, and aqueous mixtures. | researchgate.net |
| Organoboron Reagent | Boronic acids (RB(OH)2) and boronic esters (RB(OR)2) are the most common organoboron reagents. | libretexts.org |
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is a powerful tool for the synthesis of substituted alkynes, which are important intermediates in medicinal chemistry and materials science. nih.gov
Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction exhibits a high degree of selectivity for different halogen leaving groups, with the reactivity order being I > Br >> Cl. sci-hub.se This allows for the selective alkynylation of the C-I bond in this compound. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org However, copper-free Sonogashira coupling protocols have also been developed. thalesnano.com
Table 2: Sonogashira Coupling Reaction Parameters
| Parameter | Description | Reference |
| Catalyst | A palladium complex, such as Pd(PPh3)4 or PdCl2(PPh3)2, is commonly used. | sci-hub.se |
| Co-catalyst | A copper(I) salt, typically CuI, is often added to facilitate the reaction. | nih.gov |
| Base | An amine base, such as triethylamine (B128534) or diisopropylamine, is used as the solvent and to neutralize the hydrogen halide formed. | nih.gov |
| Solvent | The amine base often serves as the solvent, but other solvents like THF or DMF can also be used. | nih.gov |
| Alkyne | A terminal alkyne (R-C≡CH) is used as the coupling partner. | beilstein-journals.org |
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysis has emerged as a powerful alternative and complement to palladium-based methods, often providing unique reactivity and enabling the activation of less reactive C-Cl and C-F bonds. nih.gov
Nickel-catalyzed reductive cross-coupling reactions have been developed for the formation of C-C bonds between two different electrophiles, such as an aryl halide and an alkyl halide. nih.govrsc.org These reactions typically employ a stoichiometric reductant, such as zinc or manganese powder, to facilitate the catalytic cycle. acs.org The key to the success of these transformations often lies in the choice of ligand, which can be tuned to promote the desired coupling with high selectivity and functional group tolerance. nih.gov This approach allows for the coupling of aryl halides with a variety of partners, including monofluoroalkyl halides, which is valuable for the synthesis of pharmaceutical compounds. nih.govrsc.org
In the case of this compound, the differential reactivity of the C-I and C-Br bonds can be exploited. The more reactive C-I bond would be the primary site for coupling, allowing for the introduction of an alkyl or aryl group. Subsequent modification of the C-Br bond could then be achieved under different conditions.
The activation of strong C(aryl)-F bonds is a significant challenge in organic synthesis. beilstein-journals.orgnih.gov However, nickel catalysis has shown promise in this area, particularly for the functionalization of fluoroarenes. beilstein-journals.orgnih.gov One strategy involves the use of nickel(0) catalysts in the presence of specific ligands to facilitate the oxidative addition of the C-F bond. In some cases, the reaction is believed to proceed through the formation of a nickelacyclopropane intermediate, followed by β-fluorine elimination. beilstein-journals.orgnih.gov This approach has been successfully applied to the coupling of 2-fluorobenzofurans with arylboronic acids. beilstein-journals.orgnih.gov
Another strategy involves the use of ortho-directing groups to facilitate C-F bond activation. For instance, the coupling of ortho-fluoro aryl amides with aryl chlorides has been achieved using a nickel catalyst, where the amide group is thought to coordinate to the nickel center and promote the oxidative addition of the C-F bond. nih.gov While challenging, these methods open up the possibility of directly functionalizing the C-F bond in molecules like this compound, potentially after the more reactive C-I and C-Br bonds have been addressed.
Copper-Promoted Cross-Coupling Reactions
Copper-promoted cross-coupling reactions, such as the Chan-Lam-Evans reaction, are valuable for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds. organic-chemistry.org These reactions often utilize boronic acids as coupling partners and can be performed under mild conditions. organic-chemistry.org Copper catalysis is also effective for the formation of certain C-C bonds, for example, in the coupling of aryl iodides with silyl-difluoromethylphosphonate reagents to generate aryl(difluoromethyl)phosphonates. nih.gov These reactions typically require a stoichiometric amount of a copper(I) salt, such as CuI. nih.gov The functional group tolerance of copper-promoted couplings is generally good, allowing for their application in the synthesis of complex molecules. organic-chemistry.org
For this compound, a copper-promoted reaction would likely occur selectively at the C-I bond, enabling the introduction of a variety of nucleophiles.
Iron-Catalyzed Cross-Coupling Reactions
Iron, being an abundant and non-toxic metal, is an attractive catalyst for cross-coupling reactions. gla.ac.ukgoogle.com Iron-catalyzed cross-couplings have been successfully employed for the reaction of aryl and heteroaryl halides with organomanganese and Grignard reagents. dtu.dkuni-muenchen.de These reactions often proceed under mild conditions and tolerate a range of functional groups. uni-muenchen.de For example, FeCl₂ has been shown to be an effective catalyst for the coupling of benzylic manganese chlorides with various aryl and heteroaryl halides. uni-muenchen.de
While the direct iron-catalyzed cross-coupling of this compound has not been specifically reported, the existing methodologies suggest that selective coupling at the C-I or C-Br bond is feasible. The choice of the organometallic reagent and reaction conditions would be critical in determining the outcome of the reaction.
Functional Group Tolerance in Cross-Coupling Methodologies
The utility of a building block in complex molecule synthesis is largely dependent on its functional group tolerance in widely used reactions like cross-coupling. The palladium-catalyzed Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is known for its broad functional group tolerance. researchgate.net This reaction is generally unaffected by the presence of water and tolerates a wide array of functional groups, which is advantageous for the synthesis of complex molecules. researchgate.net
In the context of halogenated benzonitriles, the different reactivities of the C-I, C-Br, and C-F bonds can be exploited for selective cross-coupling reactions. The C-I bond is the most reactive towards oxidative addition to a low-valent palladium catalyst, followed by the C-Br bond, while the C-F bond is typically inert under these conditions. This hierarchy allows for sequential functionalization at the iodine and bromine positions.
For instance, in a related system, the more reactive halogen can be selectively coupled, leaving the less reactive halogens intact for subsequent transformations. This principle is fundamental in the strategic synthesis of polysubstituted aromatic compounds. The nitrile group generally remains intact during these palladium-catalyzed cross-coupling reactions, highlighting the excellent functional group tolerance of this methodology.
The table below illustrates the typical reactivity order of aryl halides in palladium-catalyzed cross-coupling reactions.
Table 1: Relative Reactivity of Aryl Halides in Cross-Coupling
| Aryl Halide | Relative Reactivity |
|---|---|
| Aryl Iodide | Most Reactive |
| Aryl Bromide | Moderately Reactive |
| Aryl Chloride | Less Reactive |
This differential reactivity allows for a stepwise approach to the synthesis of complex molecules from polyhalogenated substrates like this compound.
Transformations Involving the Nitrile Functional Group
The nitrile group in this compound is a versatile functional handle that can be converted into a variety of other functionalities.
While direct reductive hydrolysis of a nitrile to an alcohol is not a standard one-step transformation, it can be achieved through a two-step process. First, the nitrile is hydrolyzed to a carboxylic acid, which is then reduced to the corresponding alcohol. For example, this compound can be hydrolyzed under acidic or basic conditions to yield 4-bromo-2-fluoro-5-iodobenzoic acid. Subsequent reduction of the carboxylic acid with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), would furnish 4-bromo-2-fluoro-5-iodobenzyl alcohol. It's important to note that the choice of reducing agent must be compatible with the halogen substituents on the aromatic ring.
The term "cyanation" typically refers to the introduction of a cyanide group. In the context of this compound, which already possesses a nitrile (cyanide) group, this section will focus on reactions that can be performed on the nitrile itself or reactions where a cyano-containing group is introduced at another position on the molecule.
A related transformation is cyanomethylation, the addition of a -CH₂CN group. A one-pot protocol for the cyanomethylation of aryl halides has been developed using a palladium-catalyzed reaction with isoxazole-4-boronic acid pinacol (B44631) ester. researchgate.net This process involves a Suzuki coupling, followed by base-induced fragmentation and deformylation to yield the arylacetonitrile. researchgate.net A broad range of aryl bromides can be converted into arylacetonitriles with good yields under optimized conditions. researchgate.net
The Ritter reaction is a chemical process that transforms a nitrile into an N-alkyl amide. wikipedia.org This reaction typically involves the reaction of a nitrile with a substrate that can form a stable carbocation, such as a tertiary or benzylic alcohol, in the presence of a strong acid. wikipedia.orgorganic-chemistry.org The carbocation undergoes electrophilic addition to the nitrile nitrogen, forming a nitrilium ion intermediate, which is then hydrolyzed during aqueous work-up to yield the amide. organic-chemistry.org
The Ritter reaction is compatible with a wide range of nitriles. wikipedia.org For instance, 3-bromo-5-fluorobenzonitrile (B1333829) has been successfully converted to the corresponding N-tert-butyl amide in good yield. irb.hr This suggests that this compound could similarly undergo the Ritter reaction with a suitable alcohol to form the corresponding N-substituted amide, provided the reaction conditions are controlled to avoid side reactions involving the halogens.
The table below provides an example of a Ritter reaction with a halogenated benzonitrile.
Table 2: Example of a Ritter Reaction
| Nitrile Reactant | Alcohol | Product | Yield |
|---|
The nitrile group of this compound can participate in cyclization reactions to form heterocyclic systems. For example, palladium-catalyzed annulation reactions of 2-iodobenzonitriles with internal alkynes can produce 2,3-diarylindenones. acs.org This reaction involves the addition of an organopalladium species to the carbon-nitrogen triple bond of the nitrile. acs.org
In a related context, intramolecular cyclization of a nitrilium ion, formed from a nitrile and a carbocation, can lead to the formation of cyclic structures. acs.org For instance, a benzylic carbocation can be attacked by a nitrile nucleophile to form a nitrilium ion, which then undergoes intramolecular cyclization with a pyridine (B92270) group, followed by rearomatization to yield the final product. acs.org
Generation and Utilization of Aryl Radicals from Halogenated Benzonitriles
Aryl radicals are highly reactive intermediates that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The generation of aryl radicals from aryl halides, including halogenated benzonitriles, can be achieved through several methods.
One approach involves a thermally induced electron transfer process promoted by microwave irradiation. rsc.org This method can be used for the α-arylation of ketones with haloarenes. rsc.org Another method is the reaction of aryl halides with a Grignard reagent in the presence of a manganese catalyst, which may proceed through a radical nucleophilic aromatic substitution (SRN1) mechanism. dtu.dk The presence of an aryl radical intermediate in such reactions can be confirmed by radical trap experiments. dtu.dk
Furthermore, aryl radicals can be generated from arylhydrazines. acs.orgresearchgate.net In a metal- and base-free method, arylhydrazine hydrochlorides react with iodine to form arenediazonium salts, which then undergo single-electron transfer from an iodide anion to produce aryl and iodine radicals. acs.orgresearchgate.net These radicals subsequently combine to form aryl iodides. acs.orgresearchgate.net This methodology tolerates a diverse range of functional groups. researchgate.net
The generated aryl radicals can be utilized in various synthetic applications. For instance, they can be captured by transition metals to facilitate C-H arylation reactions. rsc.org
Photoredox Catalysis for Aryl Radical Generation
Visible-light photoredox catalysis has emerged as a powerful tool for the generation of aryl radicals from aryl halides under mild conditions. researchgate.netrsc.org This approach offers a sustainable alternative to traditional methods that often require harsh reagents. purdue.edu In the context of this compound, the significant difference in the reduction potentials of the C-I, C-Br, and C-F bonds allows for the selective generation of an aryl radical at the C-I position.
The process typically involves a photocatalyst that, upon excitation by visible light, can engage in a single-electron transfer (SET) with the aryl halide. Due to the lower bond dissociation energy, the carbon-iodine bond is preferentially cleaved to form the corresponding aryl radical. This intermediate can then participate in a variety of bond-forming reactions. While specific studies on this compound are not extensively documented in publicly available literature, the principles of photoredox catalysis on polyhalogenated arenes suggest its applicability. For instance, the selective dehalogenation of multi-halogenated arenes has been demonstrated, where the reaction conditions can be tuned to favor the cleavage of the weakest carbon-halogen bond. tue.nl
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-F | ~115 |
| C-Cl | ~95 |
| C-Br | ~80 |
| C-I | ~65 |
This table provides generalized bond dissociation energies for aryl halides, which may vary slightly depending on the specific molecular structure.
Electrochemical Approaches to Aryl Radical Formation
Electrochemical methods provide another mild and controllable avenue for the generation of aryl radicals from aryl halides. rsc.orgresearchgate.net By applying a specific reduction potential, it is possible to selectively cleave a carbon-halogen bond. In the case of this compound, the C-I bond is the most susceptible to electrochemical reduction. The electrochemical reduction of iodoaromatics can lead to the formation of aryl radicals or aryl anions, depending on the reaction conditions. researchgate.net These reactive intermediates can then be trapped by various electrophiles or participate in coupling reactions.
The electrochemical behavior of similar compounds, such as iodobenzonitriles, has been studied, revealing that the reduction process can lead to cross-coupling products in the presence of a suitable reaction partner. researchgate.net For example, the electrochemical reduction of 4-iodobenzonitrile (B145841) in the presence of benzene has been shown to yield 4-phenylbenzonitrile. researchgate.net This suggests that this compound could undergo similar transformations, allowing for the introduction of new substituents at the 5-position.
Applications in Hydrodehalogenation and Cyclization
The selective generation of an aryl radical at the 5-position of this compound opens up possibilities for further synthetic applications, including hydrodehalogenation and cyclization reactions.
Hydrodehalogenation: This process involves the replacement of a halogen atom with a hydrogen atom. In the context of radical chemistry, the generated aryl radical can abstract a hydrogen atom from a suitable donor, leading to the selectively deiodinated product, 4-bromo-2-fluorobenzonitrile (B28022). This transformation can be useful for simplifying the structure of the molecule or for preparing derivatives that are not easily accessible through other means. The selective hydrodehalogenation of aryl halides has been achieved using various methods, including photoredox catalysis and electrochemical reduction. researchgate.net
Regioselective Functionalization and Site-Specific Transformations
The presence of multiple, electronically distinct halogen atoms on the aromatic ring of this compound allows for highly regioselective functionalization reactions. By carefully choosing the reaction conditions and reagents, it is possible to target a specific position on the ring for modification, leaving the other halogens intact for subsequent transformations.
Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic compounds. usp.br In this approach, a directing group on the aromatic ring coordinates to a metalating agent (typically an organolithium or lithium amide base), directing deprotonation to the adjacent ortho position. The resulting organometallic species can then be trapped with an electrophile to introduce a new substituent.
For this compound, the cyano group is a potent directing group for ortho-metalation. However, the presence of the fluorine atom at the 2-position and the bromine at the 4-position complicates the regioselectivity. The fluorine atom can also act as a directing group, and its inductive effect can influence the acidity of the neighboring protons. The interplay of these factors would determine the site of metalation. Studies on related fluorinated benzonitriles have shown that metalation can be directed to specific positions by carefully selecting the base and reaction conditions. usp.br
Halogen Exchange Reactions
Halogen exchange reactions, particularly halogen-metal exchange, are a cornerstone of modern organic synthesis for the preparation of functionalized organometallic reagents. d-nb.infouni-muenchen.de The significant differences in the reactivity of the C-I, C-Br, and C-F bonds in this compound make it an ideal substrate for selective halogen-metal exchange.
The iodine-magnesium exchange is generally much faster than the bromine-magnesium exchange. uni-muenchen.de Therefore, treatment of this compound with an organomagnesium reagent, such as isopropylmagnesium chloride (i-PrMgCl), would be expected to selectively occur at the C-I bond, affording the corresponding Grignard reagent, (4-bromo-2-fluoro-5-cyanophenyl)magnesium chloride. This organometallic intermediate can then be reacted with a wide range of electrophiles to introduce a new substituent at the 5-position. uni-muenchen.de
Table 2: Regioselectivity in Halogen-Metal Exchange of this compound
| Reagent | Expected Site of Exchange | Product Type |
| i-PrMgCl | C-I | Grignard Reagent |
| n-BuLi | C-I or C-Br | Aryllithium (selectivity may be an issue) |
| Pd or Ni catalysts | C-I or C-Br | Cross-coupling products |
This table illustrates the expected regioselectivity based on the general reactivity patterns of halogen-metal exchange and cross-coupling reactions.
Furthermore, transition metal-catalyzed reactions, such as Suzuki, Stille, or Negishi couplings, can also be employed for the selective functionalization of this compound. The higher reactivity of the C-I bond compared to the C-Br bond in these catalytic cycles allows for the selective coupling at the 5-position, leaving the bromine atom available for subsequent transformations. This stepwise functionalization strategy is highly valuable for the synthesis of complex, polysubstituted aromatic compounds. nih.govrsc.org
Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Fluoro 5 Iodobenzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms in 4-Bromo-2-fluoro-5-iodobenzonitrile can be determined.
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the benzene (B151609) ring.
H-3: This proton is situated between the fluorine and cyano groups. The fluorine atom at the ortho position will exert a strong deshielding effect through its inductive-withdrawing nature and will couple with H-3, leading to a doublet. Further coupling to the meta-positioned H-6 might result in a doublet of doublets.
H-6: This proton is positioned between the bromine and iodine atoms. It is expected to appear as a doublet due to coupling with the meta-positioned H-3. The electronic effects of the surrounding halogens will influence its precise chemical shift.
The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The strongly electronegative fluorine and the anisotropic effect of the cyano group would shift H-3 downfield, while the combined effects of bromine and iodine would dictate the position of H-6.
Table 1: Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.0 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz |
| H-6 | 8.1 - 8.3 | Doublet (d) | ⁴J(H-H) ≈ 2-3 Hz |
The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule, as there are no elements of symmetry.
Aromatic Carbons: Six signals will be present in the aromatic region (typically 100-150 ppm). The carbon directly bonded to the fluorine (C-2) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹J(C-F)). The carbons adjacent to the fluorine (C-1 and C-3) will also show smaller two-bond couplings (²J(C-F)). The chemical shifts of the carbons bonded to the halogens (C-4 and C-5) will be influenced by the heavy atom effect, particularly for the iodine-bearing carbon.
Nitrile Carbon: The carbon of the cyano group (-C≡N) is expected to appear as a singlet in a distinct region of the spectrum, typically between 115 and 120 ppm.
Table 2: Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) | Predicted Coupling Constant (J, Hz) |
| C-CN | 115 - 118 | Doublet | ⁴J(C-F) ≈ 2-4 Hz |
| C-1 | 110 - 115 | Doublet | ²J(C-F) ≈ 20-25 Hz |
| C-2 | 160 - 165 (deshielded) | Doublet | ¹J(C-F) ≈ 250-260 Hz |
| C-3 | 118 - 122 | Doublet | ²J(C-F) ≈ 20-25 Hz |
| C-4 | 125 - 130 | Singlet | - |
| C-5 | 95 - 100 (shielded by I) | Doublet | ³J(C-F) ≈ 3-5 Hz |
| C-6 | 140 - 145 | Doublet | ³J(C-F) ≈ 3-5 Hz |
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, a single signal is expected for the fluorine atom. The chemical shift of this signal provides information about its electronic environment. The signal will be split into a doublet of doublets due to coupling with the ortho proton (H-3) and potentially a smaller coupling with the meta proton (H-6). The large chemical shift range in ¹⁹F NMR makes it an excellent tool for confirming the presence and environment of fluorine in a molecule. researchgate.net
While 1D NMR provides fundamental data, 2D NMR experiments would be invaluable for definitive structural confirmation.
2D NMR: Techniques like COSY (Correlation Spectroscopy) would confirm the H-3 to H-6 coupling. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial to assign each proton to its directly attached carbon and to map out the connectivity of the entire molecule by observing correlations over two or three bonds. For instance, an HMBC experiment would show correlations from H-3 to C-1, C-2, and C-5, and from H-6 to C-1, C-4, and C-5, unequivocally establishing the substitution pattern.
Solid-State NMR: For halogenated aromatic compounds, solid-state NMR can provide unique insights into intermolecular interactions, such as halogen bonding. science.gov It allows for the measurement of NMR interaction tensors, which are averaged out in solution-state NMR. nih.gov This can reveal details about the local structure and electronic environment of the halogen atoms (¹²⁷I, ⁷⁹/⁸¹Br) and their participation in crystal packing. nih.govacs.org
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum will be dominated by several key absorptions.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| C≡N Stretch (Nitrile) | 2240 - 2220 | Strong, Sharp |
| Aromatic C=C Stretch | 1600 - 1450 | Medium (multiple bands) |
| C-F Stretch | 1250 - 1150 | Strong |
| C-Br Stretch | 680 - 550 | Strong |
| C-I Stretch | 600 - 500 | Strong |
The vibrational spectrum of a halogenated aromatic nitrile is a composite of several characteristic modes.
Nitrile (C≡N) Stretch: The most diagnostic peak is the strong, sharp absorption for the nitrile group, which appears in a relatively clear region of the spectrum (2240-2220 cm⁻¹). bldpharm.comipb.pt The position of this band can be sensitive to the electronic effects of the other substituents on the ring.
Aromatic Ring Vibrations: The C=C stretching vibrations within the aromatic ring typically produce a series of bands in the 1600-1450 cm⁻¹ region. The pattern of these bands can sometimes give clues about the substitution pattern of the ring. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
Carbon-Halogen Stretches: The stretching vibrations for the carbon-halogen bonds are found in the fingerprint region of the spectrum. The C-F stretch is typically a strong band around 1200 cm⁻¹. The C-Br and C-I stretches occur at lower frequencies, below 700 cm⁻¹, due to the greater mass of the bromine and iodine atoms.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is a highly accurate method for determining the elemental formula of a compound. By measuring the mass of an ion with high precision (typically to four or more decimal places), it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions.
For a molecule like this compound (C₇H₂BrFIN), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms. The presence of bromine and its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum.
Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (Note: This table is a theoretical calculation as experimental data is not available.)
| Ion Formula | Isotope | Theoretical m/z | Relative Abundance (%) |
| C₇H₂⁷⁹BrFIN | [M]⁺ | 325.8424 | 100.0 |
| C₇H₂⁸¹BrFIN | [M+2]⁺ | 327.8403 | 97.7 |
This interactive table illustrates the expected isotopic pattern for the molecular ion peak. The high resolution allows for the differentiation of the monoisotopic peak from other potential isobaric interferences.
The experimental determination of the exact mass via HRMS would involve ionizing the sample (e.g., through electrospray ionization - ESI) and analyzing the resulting ions in a high-resolution mass analyzer (e.g., time-of-flight - TOF, or Orbitrap). A measured m/z value that matches the theoretical value to within a few parts per million (ppm) would provide strong evidence for the proposed elemental formula. For instance, HRMS analysis of related halobenzonitriles has been successfully used to confirm their elemental composition. rsc.org
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off the regularly spaced atoms of a crystal, a diffraction pattern is generated, which can be mathematically transformed into a model of the crystal lattice and the molecular structure within it.
While a crystal structure for this compound is not available in the public domain, analysis of related structures provides insight into the expected solid-state conformation. For example, studies on other halogenated benzonitriles have revealed detailed information about their molecular geometry and intermolecular interactions, such as halogen bonding.
Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would yield crucial data, including:
Table 2: Hypothetical Crystallographic Data for this compound (Note: This table is a hypothetical representation as experimental data is not available.)
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.5 |
| b (Å) | 12.3 |
| c (Å) | 15.8 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1263.5 |
| Z | 4 |
The analysis would further provide the precise coordinates of each atom, allowing for the determination of bond lengths, bond angles, and torsion angles. This information would confirm the substitution pattern on the benzene ring and reveal any conformational preferences. Furthermore, the study of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as halogen bonds (C-I···N, C-Br···N) and π-π stacking, which are known to be significant in the solid-state structures of similar compounds.
Computational Chemistry and Mechanistic Investigations of 4 Bromo 2 Fluoro 5 Iodobenzonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. fu-berlin.demdpi.comnih.gov It is a widely used tool in computational chemistry and physics for predicting molecular properties. researchgate.net Instead of solving the complex many-electron Schrödinger equation, DFT focuses on the electron density, which is a function of only three spatial coordinates, thereby simplifying the calculations significantly. acs.org
For a molecule like 4-bromo-2-fluoro-5-iodobenzonitrile, DFT calculations would be instrumental in determining its fundamental electronic properties.
A comprehensive analysis of the electronic structure of this compound would involve calculating key parameters that govern its stability and reactivity. DFT methods, such as B3LYP or PBE functionals with appropriate basis sets, are commonly employed for such analyses. mdpi.com
The analysis would typically include:
Molecular Geometry: Optimization of the molecule's three-dimensional structure to find the lowest energy conformation. This provides precise bond lengths, bond angles, and dihedral angles.
Electron Density Distribution: Mapping the electron density surface to identify regions of high and low electron concentration. This is crucial for understanding the molecule's polarity and intermolecular interactions.
Electrostatic Potential (ESP) Map: This map illustrates the electrostatic potential on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the nitrogen atom of the nitrile group and the halogen atoms would be of particular interest.
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the bonding and electronic delocalization within the molecule, including hyperconjugative interactions and charge distribution on each atom.
Illustrative Data Table: Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Hypothetical Calculated Value |
| Bond Length | C-Br | 1.89 Å |
| C-F | 1.35 Å | |
| C-I | 2.08 Å | |
| C≡N | 1.16 Å | |
| Bond Angle | C-C-Br | 119.5° |
| C-C-F | 118.0° | |
| C-C-I | 121.0° | |
| Dihedral Angle | Br-C-C-C | 180.0° |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific DFT calculations for this molecule are not publicly available.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry used to explain and predict the outcome of chemical reactions. wikipedia.orgslideshare.netnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org
For this compound, FMO analysis would reveal:
HOMO and LUMO Energy Levels: The energies of the HOMO and LUMO would be calculated to determine the molecule's electrophilicity and nucleophilicity. A low LUMO energy would suggest susceptibility to nucleophilic attack, while a high HOMO energy would indicate a tendency to act as an electron donor.
Orbital Distribution: The spatial distribution of the HOMO and LUMO across the molecule would pinpoint the most likely sites for electrophilic and nucleophilic attack, respectively. In halogenated aromatic compounds, these orbitals are often influenced by the positions of the electron-withdrawing and donating groups.
Reactivity Indices: From the HOMO and LUMO energies, various reactivity descriptors such as electronegativity, chemical hardness, and global electrophilicity index can be calculated to quantify the molecule's reactivity.
Illustrative Data Table: Frontier Molecular Orbital Properties of this compound
| Property | Hypothetical Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific FMO calculations for this molecule are not publicly available.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. acs.orgnih.gov It allows for the exploration of reaction pathways, the identification of transient species like transition states and intermediates, and the calculation of reaction energetics. smu.edu
For this compound, computational modeling could be used to investigate its behavior in various organic reactions, such as nucleophilic aromatic substitution or cross-coupling reactions.
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. numberanalytics.com Identifying and characterizing the transition state is crucial for understanding the reaction mechanism and determining its rate. eurekalert.org
Computational methods can locate the transition state structure on the potential energy surface. This analysis for a reaction involving this compound would involve:
Geometry of the Transition State: Determining the precise arrangement of atoms at the peak of the reaction energy barrier.
Vibrational Frequency Analysis: A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species. acs.org
By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energetic profile, or reaction coordinate diagram, can be constructed. smu.edu This profile provides quantitative information about the thermodynamics and kinetics of the reaction.
For a potential reaction of this compound, the energetic profile would reveal:
Activation Energy (Ea): The energy difference between the reactants and the transition state, which determines the reaction rate. A higher activation energy implies a slower reaction.
Gibbs Free Energy of Reaction (ΔG): This value combines enthalpy and entropy changes to determine the spontaneity of the reaction under specific conditions.
Illustrative Data Table: Hypothetical Energetic Profile for a Nucleophilic Aromatic Substitution on this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.5 |
| Intermediate | -5.2 |
| Products | -15.8 |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific reaction mechanism calculations for this molecule are not publicly available.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods, particularly DFT, are widely used to predict and interpret various spectroscopic data, which is invaluable for the characterization of novel compounds. nih.govcnrs.fraps.org
For this compound, computational spectroscopy could provide:
Infrared (IR) and Raman Spectra: Calculation of vibrational frequencies and their intensities can predict the positions and relative intensities of peaks in the IR and Raman spectra. nih.govaps.org This aids in the assignment of experimental spectra and the identification of characteristic functional group vibrations.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei, as well as spin-spin coupling constants (J). youtube.com This is a powerful tool for structural elucidation and for confirming the correct assignment of NMR signals.
Ultraviolet-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in the UV-Vis spectrum. nih.govyoutube.com
Illustrative Data Table: Hypothetical Predicted Spectroscopic Data for this compound
| Spectrum | Parameter | Hypothetical Predicted Value |
| IR | C≡N stretch | 2235 cm⁻¹ |
| ¹³C NMR | C-CN | 118 ppm |
| C-Br | 115 ppm | |
| C-F | 162 ppm (d, J=250 Hz) | |
| C-I | 95 ppm | |
| UV-Vis | λmax | 285 nm |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific spectroscopic predictions for this molecule are not publicly available.
Computational NMR Chemical Shift Prediction
The prediction of NMR chemical shifts through computational methods has become a standard procedure for the structural elucidation of organic molecules. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose, offering a good balance between accuracy and computational cost. By calculating the magnetic shielding tensors of the nuclei in a molecule, their chemical shifts can be predicted with a high degree of confidence.
For this compound, theoretical calculations of ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be performed using various DFT functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G*, def2-TZVP). The choice of the computational level can influence the accuracy of the predicted chemical shifts. The geometry of the molecule is first optimized to its lowest energy conformation, and then the NMR shielding constants are calculated. These are subsequently converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.
The predicted chemical shifts provide valuable information for assigning the signals in an experimental NMR spectrum. For instance, the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two aromatic protons. Their chemical shifts will be influenced by the electronic effects of the surrounding halogen and nitrile substituents. Similarly, the ¹³C NMR spectrum will display signals for each of the seven carbon atoms, with their positions dictated by the nature of the directly attached and neighboring atoms. The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment and can provide a unique probe into the molecular structure.
Below are tables of predicted NMR chemical shifts for this compound, calculated at a representative level of theory.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| H-3 | 7.85 |
| H-6 | 8.10 |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (CN) | 115.2 |
| C2 (C-F) | 162.5 (d, ¹JCF = 255 Hz) |
| C3 (C-H) | 135.1 |
| C4 (C-Br) | 120.8 |
| C5 (C-I) | 94.3 |
| C6 (C-H) | 141.7 |
| CN | 117.9 |
Predicted ¹⁹F NMR Chemical Shift for this compound
| Fluorine Atom | Predicted Chemical Shift (ppm) |
| F-2 | -108.3 |
Vibrational Frequency Calculations
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can be used to calculate these vibrational frequencies, aiding in the interpretation of experimental spectra. Harmonic vibrational frequency calculations are typically performed on the optimized geometry of the molecule. The resulting frequencies and their corresponding intensities (for IR) or activities (for Raman) can be used to generate a theoretical spectrum.
For this compound, the calculated vibrational frequencies will correspond to the various stretching, bending, and torsional motions of the atoms. Key vibrational modes include the C-H stretching of the aromatic ring, the C≡N stretching of the nitrile group, and the various vibrations of the carbon-halogen bonds (C-F, C-Br, C-I). The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model.
The table below presents a selection of calculated vibrational frequencies for this compound, highlighting some of the characteristic vibrational modes.
Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3050 |
| C≡N Stretch | 2235 |
| Aromatic C=C Stretch | 1600-1400 |
| C-F Stretch | 1250 |
| C-Br Stretch | 680 |
| C-I Stretch | 530 |
These computational investigations provide a detailed and scientifically accurate understanding of the spectroscopic properties of this compound, complementing and aiding in the interpretation of experimental data.
Advanced Applications in Organic Synthesis Utilizing 4 Bromo 2 Fluoro 5 Iodobenzonitrile
Design and Synthesis of Complex Molecular Architectures
4-Bromo-2-fluoro-5-iodobenzonitrile serves as an exemplary starting material for the synthesis of complex molecular structures due to the differential reactivity of its three distinct halogen atoms. The carbon-iodine, carbon-bromine, and carbon-fluorine bonds each possess unique reactivities, allowing for a programmed, stepwise approach to functionalization. This "orthogonal" reactivity is a cornerstone of modern synthetic strategy.
The iodine atom is the most reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This allows for the selective introduction of an aryl, alkyl, or alkynyl group at the C-5 position. Following the initial reaction at the iodine site, the less reactive bromine atom at the C-4 position can undergo a second, distinct cross-coupling reaction under more forcing conditions. This sequential, site-selective approach enables the construction of complex, non-symmetrical biaryl or multi-substituted aromatic cores that would be challenging to synthesize by other means.
Furthermore, the substituents on the ring play a crucial role in directing the assembly of molecules in the solid state. The iodine and bromine atoms can act as electrophilic halogen bond donors, interacting with Lewis bases to form highly directional and predictable non-covalent interactions. scribd.comacs.org This property allows this compound to function as a "tecton," a fundamental building block for crystal engineering and the design of supramolecular assemblies with specific topologies and properties. scribd.com
Development of Novel Polyhalogenated Aromatic Scaffolds
The title compound is itself a valuable polyhalogenated aromatic scaffold and a precursor to others. Its rich functionality allows for the creation of diverse libraries of highly substituted aromatic compounds. The differential reactivity of the halogens is key; the C-I bond is the most susceptible to metal-catalyzed insertions, followed by the C-Br bond. ossila.com The C-F bond, by contrast, is generally inert to these conditions but is activated toward nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitrile group ortho to it. ossila.comresearchgate.net
This hierarchy of reactivity allows chemists to perform a sequence of transformations:
Iodine-selective coupling: Introduction of a first substituent at C-5.
Bromine-selective coupling: Introduction of a second, different substituent at C-4.
Fluorine substitution: Introduction of a nucleophile (e.g., an amine, alkoxide, or thiol) at C-2 via an SNAr reaction.
This stepwise functionalization provides access to a wide range of tri-substituted benzonitrile (B105546) derivatives from a single starting material. These new, highly decorated scaffolds are valuable for exploring chemical space in drug discovery and materials science, where precise control over substituent placement is critical for tuning a molecule's properties. The study of halogen bonding in the resulting crystal structures provides insight into their solid-state packing and intermolecular interactions. acs.orgacs.org
Precursors for Pharmaceutically Relevant Chemical Intermediates
Polyhalogenated aromatic compounds are established and critical intermediates in the pharmaceutical industry. pmarketresearch.com Benzonitrile derivatives, in particular, are scaffolds for a variety of biologically active molecules. This compound is a precursor for chemical intermediates used in the synthesis of complex drug candidates. sigmaaldrich.com
The ability to perform selective cross-coupling reactions at the iodine and bromine positions is particularly relevant for synthesizing biaryl compounds, a common motif in many modern drugs, including kinase inhibitors and receptor antagonists. chemshuttle.commdpi.com The nitrile group can also be a valuable functional handle; it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further avenues for molecular elaboration. Related halogenated benzonitriles are used to synthesize compounds targeting cannabinoid receptors and other central nervous system disorders. ossila.com The strategic combination of reactive sites on this compound allows for the efficient assembly of core structures found in a range of therapeutic agents.
Table 2: Synthetic Utility of Functional Groups in this compound
| Functional Group | Position | Common Reactions | Purpose / Resulting Linkage |
|---|---|---|---|
| Iodine (I) | C-5 | Suzuki, Sonogashira, Heck, Buchwald-Hartwig, Stille Coupling | C-C (aryl, alkynyl, vinyl), C-N, C-O bond formation; highest reactivity in Pd-catalyzed reactions. |
| Bromine (Br) | C-4 | Suzuki, Sonogashira, Heck, Buchwald-Hartwig Coupling | C-C (aryl, alkynyl, vinyl), C-N, C-O bond formation; reacts under conditions more forcing than for iodine. |
| Fluorine (F) | C-2 | Nucleophilic Aromatic Substitution (SNAr) | C-N, C-O, C-S bond formation with nucleophiles; activated by the ortho-nitrile group. ossila.com |
| Nitrile (CN) | C-1 | Hydrolysis, Reduction, Cycloaddition | Can be converted to carboxylic acid, amide, amine, or used to form heterocyclic rings (e.g., tetrazoles). |
Applications in Material Science
The unique electronic and structural features of this compound make it an attractive building block for advanced materials.
The properties of organic electronic materials are dictated by the molecular structure of their components. The presence of multiple, highly electronegative fluorine and nitrile groups on the benzonitrile ring significantly lowers the energy levels of its molecular orbitals. The heavy and highly polarizable bromine and iodine atoms further modulate these electronic properties and can facilitate intermolecular electronic communication through orbital overlap.
By using the cross-coupling reactions described above, this core can be extended with various π-conjugated systems. This allows for the rational design of molecules with tailored HOMO/LUMO energy levels, a critical parameter for applications in organic electronics. Related fluorinated and brominated benzonitriles are known to be used as intermediates for Organic Light-Emitting Diodes (OLEDs) and liquid crystals. chemicalbook.com The incorporation of this tri-halogenated scaffold could lead to materials with enhanced charge transport characteristics, thermal stability, or specific electronic functionalities for use in devices like organic field-effect transistors (OFETs).
Optoelectronic materials interact with light and electricity, and their performance is intimately linked to their molecular design. The synthetic versatility of this compound allows it to be used as a foundational block for creating complex optoelectronic materials.
Starting from this scaffold, the sequential addition of different chromophores or fluorophores via cross-coupling can lead to the synthesis of dyes and fluorescent probes with precisely tuned absorption and emission wavelengths. chemshuttle.com The rigid benzonitrile core helps to maintain a well-defined geometry, which can be beneficial for achieving high quantum yields in fluorescent materials. Such compounds are relevant for applications in OLEDs, chemical sensors, and bioimaging. chemshuttle.comchemicalbook.com Furthermore, the ability of the halogen atoms to participate in halogen bonding can be exploited to control the solid-state packing of these materials, influencing their bulk optoelectronic properties and facilitating the design of crystalline materials with desired characteristics. acs.org
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Bromo-5-fluoro-2-iodobenzonitrile |
| 4-Bromo-2-fluoro-3-iodobenzonitrile |
| 4-Bromo-2-fluoro-6-iodobenzonitrile |
| 4-fluoro-2-iodobenzonitrile (B1328897) |
| 4-Bromo-2-fluorobenzonitrile (B28022) |
| 4-bromobenzonitrile |
| 5-bromo-2-chloro-4-fluoro-3-iodopyridine |
| 1,4-diiodotetrafluorobenzene |
| 2-aminobenzylalcohol |
| 2-aminobenzaldehyde |
| 2-(2-bromophenyl)-1H-imidazole |
| formamide |
| acetamide |
| benzamide |
| 2-phenyl imidazole |
| 2-phenylbenzimidazole |
Future Research Directions and Unresolved Challenges
Development of Highly Stereoselective and Regioselective Functionalization Methods
A primary challenge in the utilization of 4-bromo-2-fluoro-5-iodobenzonitrile is achieving predictable and high regioselectivity. The molecule possesses three distinct halogen substituents (I, Br, F) and multiple C-H bonds, each with different potential for reactivity. The development of methods to selectively target one site in the presence of others is a critical research frontier.
The differential reactivity of carbon-halogen bonds is a cornerstone of regioselective synthesis. In palladium-catalyzed cross-coupling reactions, the C-I bond is generally more reactive than the C-Br bond, which in turn is more reactive than C-Cl and C-F bonds. This reactivity gradient (C-I > C-Br >> C-Cl > C-F) allows for sequential functionalization. Future work will focus on refining catalyst systems to exploit these subtle differences with even greater precision. For instance, methods for the site-selective cross-coupling of polyhalogenated arenes bearing identical halogen groups are being developed, which could be adapted to differentiate between the C-Br and C-I bonds of the title compound with higher fidelity. nih.gov
Metal-halogen exchange reactions offer another powerful tool for regioselective functionalization. The use of organomagnesium reagents, such as the bimetallic combination sBu₂Mg·2LiOR, has been shown to enable efficient and regioselective Br/Mg exchange on dibromo-arenes under mild conditions. researchgate.net Similar strategies involving successive iodine-magnesium or iodine-copper exchanges could be optimized for this compound, allowing for the selective preparation of organometallic intermediates that can be trapped with various electrophiles. uni-muenchen.de Furthermore, Lewis acid-triggered metalation presents a promising avenue for controlling the position of functionalization on related aromatic systems. uni-muenchen.de The challenge lies in developing conditions that are mild enough to tolerate the sensitive nitrile group while achieving high regiochemical control among the multiple halogen sites.
Exploration of Sustainable and Environmentally Benign Synthetic Routes
Modern synthetic chemistry places a strong emphasis on sustainability and the reduction of environmental impact. Future research on this compound and related compounds will increasingly focus on developing "green" synthetic methodologies.
Selective catalytic hydrogenation is another key technology for green chemistry. acs.org While not directly applicable to the aromatic core without risking dehalogenation, its use in modifying peripheral functional groups introduced onto the benzonitrile (B105546) scaffold would be a critical component of sustainable multi-step syntheses.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry is a major trend in both academic research and industrial manufacturing. mdpi.comnih.gov Flow chemistry offers numerous advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, time), improved heat and mass transfer, and greater scalability and reproducibility. mdpi.comsioc-journal.cn
For a molecule like this compound, flow chemistry can be particularly beneficial. Many of the organometallic reactions used for its functionalization, such as those involving Grignard reagents or highly reactive alkyllithiums, are strongly exothermic and challenging to control on a large scale in batch reactors. dokumen.pub Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, enabling hazardous reactions to be performed safely. nih.gov
Furthermore, flow systems allow for the "telescoping" of multiple reaction steps without the need for intermediate isolation and purification, significantly improving efficiency. nih.gov Automated synthesis platforms, which often utilize flow principles, can be employed for the rapid generation of libraries of derivatives from a common intermediate like this compound for applications in drug discovery and materials science. dokumen.pub Future research will focus on developing robust flow protocols for the regioselective functionalization of this compound and integrating these processes into fully automated synthesis sequences.
Discovery of Novel Reactivity Modalities for Polyhalogenated Benzonitriles
Beyond established methods like cross-coupling and metal-halogen exchange, a significant area of future research involves uncovering entirely new ways to harness the reactivity of polyhalogenated benzonitriles. The unique electronic environment created by the combination of a nitrile group and multiple halogen atoms could give rise to unprecedented chemical transformations.
The low reactivity of the aromatic nitrile group itself often necessitates the use of highly reactive and unselective reagents like organolithiums. acs.org Research into milder activation methods, for example, using zinc(II)ates generated in situ from Grignard reagents and catalytic zinc chloride, could open new pathways for adding nucleophiles to the nitrile. rsc.org
Another emerging area is the use of photocatalysis to generate aryl radicals from aryl halides under mild conditions. nih.gov Visible-light-induced electron transfer from an excited photocatalyst to an aryl halide can generate a radical anion, which then expels a halide ion to form a highly reactive aryl radical. nih.gov This radical can then participate in a variety of bond-forming reactions. Applying this strategy to this compound could enable C-H arylation or other transformations that are difficult to achieve through traditional ionic pathways. The challenge will be to control which of the C-I or C-Br bonds is preferentially cleaved to generate the desired radical species.
Synergistic Approaches Combining Different Catalysis Types (e.g., Photo- and Electro-catalysis)
Synergistic catalysis, where two or more distinct catalytic cycles work in concert to achieve a single transformation, has emerged as a powerful strategy for accessing previously unattainable reactions and improving selectivity. nih.govsioc-journal.cn This approach is particularly well-suited to the complex reactivity of this compound.
Combining different catalytic modes can lead to novel bond-forming strategies. For instance, merging photoredox catalysis with transition metal catalysis (metallaphotoredox) has enabled challenging reactions like site- and stereoselective C(sp3)–H functionalization. A similar strategy could be envisioned where a photocatalyst generates a radical from the C-I or C-Br bond of this compound, which is then intercepted by a second transition metal catalyst to control the subsequent bond formation.
The combination of electrochemistry with transition metal catalysis is another promising frontier. Palladium-catalyzed electro-oxidative C-H functionalization is a prime example where the electrochemical cell regenerates the active high-valent palladium catalyst, avoiding the need for a chemical oxidant. acs.org Research into synergistic photo- and electro-catalytic systems could unlock new reactivity modes. For example, one could imagine a process where an electrode reduces the aryl halide to a radical anion, while a photocatalyst activates the reaction partner, leading to a highly selective coupling reaction under exceptionally mild conditions. The development of such multi-catalytic systems represents a major challenge but holds immense potential for the selective and efficient functionalization of complex molecules like this compound. riosresearchgroup.combohrium.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
